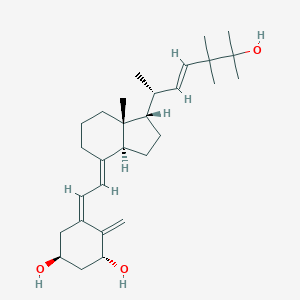

Doh-DM-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(14-16-27(3,4)28(5,6)32)24-12-13-25-21(9-8-15-29(24,25)7)10-11-22-17-23(30)18-26(31)20(22)2/h10-11,14,16,19,23-26,30-32H,2,8-9,12-13,15,17-18H2,1,3-7H3/b16-14+,21-10+,22-11-/t19-,23+,24+,25+,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPQHJHCMOZGJ-XDTVPYGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C)C(C)(C)O)[C@@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104211-73-6 | |

| Record name | 1,25-Dihydroxy-24,24-dimethyl-22-dehydrovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolic Pathways of 1,25 Dihydroxyvitamin D3

Endogenous Synthesis Pathways Preceding 1,25-Dihydroxyvitamin D3 Formation

The journey to active vitamin D3 begins long before its final conversion. The initial stages involve the production of precursor molecules, primarily in the skin and liver.

The synthesis of vitamin D3 is initiated in the skin where 7-dehydrocholesterol (7-DHC), a precursor of cholesterol, is converted to previtamin D3. researchgate.netwikipedia.orgtaylorandfrancis.com This conversion is a photochemical reaction driven by exposure to ultraviolet B (UVB) radiation from sunlight, specifically at wavelengths between 290 and 315 nm. consensus.apptandfonline.comoup.com The UVB radiation penetrates the epidermis and is absorbed by 7-DHC, leading to the formation of previtamin D3. nih.gov This previtamin D3 then undergoes a temperature-dependent isomerization to form cholecalciferol (vitamin D3). tandfonline.comnih.gov

Continued exposure to UVB can lead to the formation of other photoproducts like lumisterol and tachysterol from previtamin D3, which limits the excessive production of vitamin D3 in the skin. nih.govnih.gov Once formed, vitamin D3 is transported from the skin into the bloodstream. nih.gov

Key Factors in Cholecalciferol Generation:

UVB Exposure: The intensity of UVB radiation is a critical factor for endogenous vitamin D synthesis. bfs.de Factors like season, time of day, latitude, altitude, and air pollution can significantly influence UVB availability. nih.gov

Skin Pigmentation: Melanin in the skin can absorb UVB radiation, which reduces the production of previtamin D3. oup.com Individuals with darker skin pigmentation may require more sun exposure to produce the same amount of vitamin D3 as those with lighter skin. nih.gov

Age: The amount of 7-DHC in the skin decreases with age, which can lead to reduced vitamin D3 synthesis in older individuals. oup.comoup.com

Sunscreen Use: The use of sunscreen with a high sun protection factor can block UVB rays and significantly reduce the cutaneous production of vitamin D3. consensus.app

Table 1: Factors Influencing Cutaneous Vitamin D3 Synthesis

| Factor | Effect on Vitamin D3 Synthesis |

| UVB Radiation | Essential for the conversion of 7-dehydrocholesterol to previtamin D3. bfs.de |

| Latitude & Season | Higher latitudes and winter months have lower UVB availability, reducing synthesis. consensus.apptandfonline.com |

| Time of Day | UVB rays are most intense midday, leading to peak production potential. nih.gov |

| Skin Pigmentation | Higher melanin content reduces UVB penetration and vitamin D3 synthesis. oup.com |

| Age | Decreased levels of 7-dehydrocholesterol in the skin of older adults can lower production. oup.com |

| Sunscreen | Blocks UVB radiation, thereby inhibiting vitamin D3 synthesis. consensus.app |

| Area of Exposed Skin | Larger exposed areas allow for greater vitamin D3 production. consensus.app |

After being synthesized in the skin or obtained from dietary sources, cholecalciferol is biologically inert and must undergo hydroxylation to become active. nih.gov The first of these hydroxylation steps occurs predominantly in the liver. pnas.org Here, cholecalciferol is converted to 25-hydroxyvitamin D3, also known as calcifediol (B1668214) or 25(OH)D3. nih.gov This is the major circulating form of vitamin D and is often used to determine a person's vitamin D status. wikipedia.org

The conversion of cholecalciferol to 25-hydroxyvitamin D3 is catalyzed by a group of enzymes known as cytochrome P450 (CYP) enzymes located in the liver. nih.gov Several CYPs have been identified to have 25-hydroxylase activity, including CYP2R1, CYP27A1, CYP2C11, CYP2D25, CYP3A4, and CYP2J2/3. pnas.orgimrpress.com

Among these, CYP2R1 is considered the principal and most important vitamin D 25-hydroxylase. nih.govwikipedia.orgnih.gov It is a microsomal enzyme found in the endoplasmic reticulum of liver cells. wikipedia.orgtaylorandfrancis.com Research has shown that CYP2R1 is a major contributor to the production of 25-hydroxyvitamin D in the body. pnas.org Mutations in the CYP2R1 gene can lead to a significant reduction in 25-hydroxylase function, resulting in vitamin D-dependent rickets type 1B, a condition characterized by soft and weak bones. medlineplus.gov

While CYP2R1 is the primary enzyme, others like the mitochondrial enzyme CYP27A1 also contribute to 25-hydroxylation. pnas.orgtaylorandfrancis.com However, CYP2R1 exhibits a higher affinity for vitamin D3 than CYP27A1. taylorandfrancis.com

The efficiency of the conversion of cholecalciferol to 25-hydroxyvitamin D3 is not constant and can be influenced by several factors. The process of 25-hydroxylation is considered to be a saturable process. researchgate.net

Studies have shown that the relationship between serum vitamin D3 and 25(OH)D3 is biphasic. creighton.edusemanticscholar.org At lower, more physiological concentrations of vitamin D3, the conversion to 25(OH)D3 is rapid. creighton.edu However, as the concentration of vitamin D3 increases to supraphysiological levels, the rate of conversion slows down, suggesting that the 25-hydroxylase enzymes become saturated. researchgate.netcreighton.edu At these higher concentrations, excess vitamin D3 is likely stored in body fat and released slowly for conversion to 25(OH)D3. creighton.edusemanticscholar.org

Additionally, factors such as calcium intake may have an indirect influence. Increased calcium intake can lead to lower levels of parathyroid hormone (PTH), which in turn can decrease the production of the active form of vitamin D (1,25(OH)2D) and result in higher circulating levels of 25(OH)D. nih.gov

Initial Hydroxylation of Cholecalciferol to 25-Hydroxyvitamin D3 (Calcifediol)

Terminal Hydroxylation to Form 1,25-Dihydroxyvitamin D3

The final and crucial step in the activation of vitamin D is the conversion of 25-hydroxyvitamin D3 to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). nih.gov This reaction is tightly regulated and occurs primarily in the kidneys, although other tissues also possess this capability.

The enzyme responsible for the terminal hydroxylation is 25-hydroxyvitamin D3 1-alpha-hydroxylase, a mitochondrial cytochrome P450 enzyme also known as CYP27B1 . uniprot.orgwikipedia.org This enzyme catalyzes the addition of a hydroxyl group at the 1-alpha position of 25-hydroxyvitamin D3, forming 1,25-dihydroxyvitamin D3. uniprot.org

The primary site of CYP27B1 activity and the main determinant of circulating 1,25(OH)2D3 levels is the proximal convoluted tubule of the kidney. pnas.orgoup.com The activity of renal CYP27B1 is tightly regulated by several factors, including parathyroid hormone (PTH), which stimulates its activity, and fibroblast growth factor-23 (FGF23), which inhibits it. nih.govmdpi.com

While the kidney is the principal site of 1,25(OH)2D3 production for endocrine purposes, the expression of CYP27B1 has been identified in a variety of extra-renal tissues. nih.govoup.com These include:

Skin (keratinocytes) nih.govoup.com

Cells of the immune system (macrophages and dendritic cells) nih.govnih.gov

Gastrointestinal tract (colon epithelial cells) nih.govbirmingham.ac.uk

Placenta nih.govbirmingham.ac.uk

Parathyroid gland nih.gov

Bone (osteoblasts) oup.com

Brain nih.gov

Pancreas nih.gov

In these extra-renal locations, the 1,25(OH)2D3 produced is thought to act locally in a paracrine or autocrine fashion, serving specific functions within that tissue, such as modulating immune responses or regulating cell growth and differentiation, rather than contributing significantly to the circulating levels of the hormone. nih.govnih.gov The regulation of CYP27B1 in these tissues also differs from that in the kidney and often involves cytokines. nih.gov

Table 2: Location and Function of 1-Alpha-Hydroxylase (CYP27B1)

| Location | Primary Function | Regulation |

| Kidney (Proximal Tubules) | Produces circulating 1,25(OH)2D3 for endocrine functions, primarily regulating calcium and phosphate (B84403) homeostasis. pnas.orgoup.com | Tightly regulated by PTH (stimulatory), FGF23 (inhibitory), calcium, and phosphate levels. nih.govnih.gov |

| Extra-Renal Tissues (e.g., skin, immune cells, colon, placenta) | Local (autocrine/paracrine) production of 1,25(OH)2D3 for tissue-specific functions like immune modulation and cell differentiation. nih.govnih.gov | Primarily regulated by local factors such as cytokines. nih.gov |

Subcellular Localization of Enzymatic Conversions (e.g., Mitochondrial)

The final and most critical step in the activation of vitamin D occurs within the mitochondria of kidney cells. nih.gov Specifically, the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1) is located in the inner mitochondrial membrane of the proximal tubules of the kidney. wikipedia.orgoup.com This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D3 (calcifediol) at the 1-alpha position to produce the active hormone, 1,25-dihydroxyvitamin D3. wikipedia.orgmedscape.com While the kidney is the primary site for the production of circulating 1,25-dihydroxyvitamin D3, the expression of CYP27B1 has also been identified in other tissues, including skin, bone, placenta, and immune cells, where it likely serves autocrine or paracrine functions. nih.govoup.com

Similarly, the key enzyme responsible for the catabolism of vitamin D metabolites, 24-hydroxylase (CYP24A1), is also a mitochondrial cytochrome P450 enzyme. wikipedia.orgoup.com Its localization to the mitochondria allows for the efficient inactivation of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, playing a pivotal role in preventing excessive levels of the active hormone and subsequent hypercalcemia. nih.govnih.gov The co-localization of both activating (CYP27B1) and inactivating (CYP24A1) enzymes in the mitochondria of renal cells highlights the tightly regulated nature of vitamin D homeostasis. oup.com

Catabolism and Inactivation Pathways of 1,25-Dihydroxyvitamin D3

The inactivation of 1,25-dihydroxyvitamin D3 is a crucial physiological process that prevents vitamin D toxicity. This is primarily accomplished through a series of hydroxylation reactions that increase the water solubility of the compound, facilitating its excretion. wikipedia.org The principal enzyme governing this process is the mitochondrial 24-hydroxylase, CYP24A1. nih.govtaylorandfrancis.com

Role of 24-Hydroxylase (CYP24A1) in Hydroxylation and Subsequent Reactions

CYP24A1 is the primary enzyme responsible for the catabolism of 1,25-dihydroxyvitamin D3. nih.govnih.gov Its expression is strongly induced by 1,25-dihydroxyvitamin D3 itself, creating a negative feedback loop that tightly controls the levels of the active hormone. wikipedia.orgnih.gov This enzyme initiates a multi-step catabolic cascade by hydroxylating 1,25-dihydroxyvitamin D3 at the C-24 position. wikipedia.orguniprot.org This initial reaction forms 1,24,25-trihydroxyvitamin D3, a metabolite with significantly lower biological activity. nih.gov

CYP24A1 is now understood to be responsible for the entire five-step C-24 oxidation pathway that ultimately leads to the formation of calcitroic acid. wikipedia.orgtaylorandfrancis.com This pathway involves sequential hydroxylations and oxidations of the side chain of the vitamin D molecule. uniprot.org The regulation of CYP24A1 is a key control point in vitamin D metabolism; its activity is inhibited by parathyroid hormone (PTH) in the kidney, which allows for the production of 1,25-dihydroxyvitamin D3 with minimal concurrent breakdown. oup.com

Formation of Inactive Metabolites (e.g., Calcitroic Acid)

The C-24 oxidation pathway initiated by CYP24A1 culminates in the production of calcitroic acid. taylorandfrancis.comuniprot.org This process involves the cleavage of the side chain between C-23 and C-24, resulting in a carboxylic acid moiety at C-23. wikipedia.org Calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3) is a water-soluble, biologically inactive end-product of 1,25-dihydroxyvitamin D3 catabolism. wikipedia.orgtaylorandfrancis.com Its formation in the liver and kidneys and subsequent excretion in the bile represents the major route for eliminating active vitamin D from the body. wikipedia.orgwikipedia.org

Alternative Metabolic Pathways and Novel Metabolites (e.g., 4-hydroxylation)

In addition to the primary C-24 oxidation pathway, CYP24A1 can also initiate an alternative catabolic route starting with hydroxylation at the C-23 position. wikipedia.org This C-23 oxidation pathway leads to the formation of 1,25(OH)2D3-26,23-lactone. wikipedia.orgwikipedia.org Studies have elucidated two potential pathways to this lactone from 1,25-dihydroxyvitamin D3, with the major route proceeding via a 1α,23(S),25-(OH)3D3 intermediate. nih.gov

Another recently identified alternative pathway for vitamin D activation involves the enzyme CYP11A1, which can hydroxylate vitamin D at position C-20, leading to the formation of 20-hydroxyvitamin D. nih.gov This metabolite can be further processed to 20,23-dihydroxyvitamin D, which exhibits some biological activities similar to 1,25-dihydroxyvitamin D3. nih.gov

Transport and Binding Proteins in 1,25-Dihydroxyvitamin D3 Metabolism (e.g., DBP)

Vitamin D and its metabolites are lipophilic and require transport proteins to circulate in the aqueous environment of the bloodstream. The primary carrier for these compounds is the vitamin D-binding protein (DBP). nih.govnih.gov DBP binds to the various vitamin D metabolites, including 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, with high affinity. nih.gov A smaller fraction, around 10-15%, is bound to albumin. nih.gov

Less than 1% of the total circulating vitamin D metabolites exist in a free, unbound form. nih.gov According to the "free hormone hypothesis," it is this unbound fraction that is biologically active and able to diffuse into most target cells to exert its effects. nih.govfrontiersin.org However, in certain tissues like the kidney and parathyroid glands, the DBP-vitamin D complex can be taken up by cells through an endocytic process mediated by the receptors megalin and cubilin. nih.govfrontiersin.org This allows for the targeted delivery and intracellular release of vitamin D metabolites in these specific tissues. nih.gov Therefore, DBP not only serves as a transport vehicle but also acts as a circulating reservoir for vitamin D metabolites, protecting them from rapid degradation and modulating their bioavailability to target tissues.

Data Tables

Table 1: Key Enzymes in 1,25-Dihydroxyvitamin D3 Metabolism

| Enzyme | Full Name | Subcellular Location | Primary Tissue(s) | Function |

| CYP27B1 | 25-hydroxyvitamin D3 1-alpha-hydroxylase | Mitochondria | Kidney, Immune cells, Skin | Activates 25(OH)D3 to 1,25(OH)2D3 |

| CYP24A1 | 24-hydroxylase | Mitochondria | Kidney, Intestine, Bone | Inactivates 1,25(OH)2D3 and 25(OH)D3 |

| CYP11A1 | Cholesterol side-chain cleavage enzyme | Mitochondria | Skin, Adrenal glands | Alternative activation pathway (20-hydroxylation) |

Table 2: Transport Proteins for Vitamin D Metabolites

| Protein | Full Name | Binding Affinity for 1,25(OH)2D3 | Percentage of Total Bound | Function |

| DBP | Vitamin D-Binding Protein | High | ~85-90% | Primary plasma transport, reservoir function, modulates bioavailability |

| Albumin | Serum Albumin | Low | ~10-15% | Secondary plasma transport |

Molecular and Cellular Mechanisms of Action of 1,25 Dihydroxyvitamin D3

Genomic Mechanisms: Vitamin D Receptor (VDR) Mediated Actions

The genomic pathway of 1,25-dihydroxyvitamin D3 is a well-defined process involving its interaction with the VDR. capes.gov.br Upon entering the target cell, 1,25-dihydroxyvitamin D3 binds to the VDR, initiating a cascade of molecular events that culminates in the modulation of specific gene transcription. nih.govresearchgate.net This regulation controls a wide array of biological processes, including calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune system modulation. nih.govpnas.orgaacrjournals.org

The human Vitamin D Receptor is a member of the nuclear receptor superfamily and is structurally organized into several functional domains to mediate the transcriptional response to 1,25-dihydroxyvitamin D3. nih.govnih.govfrontiersin.org The primary domains include a highly conserved DNA-binding domain (DBD) and a less conserved ligand-binding domain (LBD) at the C-terminal end, connected by a flexible hinge region. nih.govfrontiersin.org

The DBD is characterized by two zinc finger modules, a structural motif common to steroid hormone receptors, which are crucial for recognizing and binding to specific DNA sequences. nih.govebi.ac.uk The LBD is composed of a three-layer sandwich of 11 to 13 alpha-helices, which creates a hydrophobic ligand-binding pocket (LBP). frontiersin.orgresearchgate.net

The binding of 1,25-dihydroxyvitamin D3 into this pocket is a key step that stabilizes the receptor in an active conformation. nih.gov The ligand is anchored within the pocket through specific hydrogen bonds with key amino acid residues. For instance, the 1α-hydroxyl group of the ligand forms pincer-type hydrogen bonds with Serine-237 (S237) and Arginine-274 (R274), while the 25-hydroxyl group interacts with Histidine-397 (H397). pnas.org This ligand-induced conformational change is essential for subsequent interactions with other proteins and for the receptor's transcriptional activity. acs.org

| VDR Domain | Amino Acid Region (Approx.) | Primary Function | Key Structural Features |

|---|---|---|---|

| N-Terminal (A/B) Domain | 1-23 | Ligand-independent transactivation (AF-1 function is weak or absent) | Highly variable sequence |

| DNA-Binding Domain (DBD) | 24-89 | Binds to specific DNA sequences (VDREs) | Two C4-type zinc fingers |

| Hinge (D) Domain | 90-125 | Connects DBD and LBD, provides flexibility | Flexible region, contains part of the T-box for dimerization |

| Ligand-Binding Domain (LBD) | 126-427 | Binds 1,25(OH)2D3, facilitates dimerization, binds co-regulators | Alpha-helical sandwich forming a hydrophobic pocket (LBP) |

Upon binding 1,25-dihydroxyvitamin D3, the VDR undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). researchgate.netproteopedia.orgoup.com This VDR-RXR heterodimer is considered the primary functional unit that binds to DNA and regulates transcription. capes.gov.broup.com While VDR can form homodimers, the heterodimer with RXR exhibits significantly higher affinity for target DNA sequences and is the major transactivating species. nih.govnih.gov

The interaction between VDR and RXR involves specific surfaces on the LBDs of both receptors. nih.gov In the VDR, helices 9 and 10, along with the loop between helices 8 and 9, are primary sites for this interaction. nih.gov The formation of this stable heterodimeric complex is a prerequisite for efficient binding to DNA and subsequent gene regulation. nih.gov

The VDR-RXR heterodimer recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), located in the regulatory regions of target genes. nih.govwikipedia.orgnih.gov A classic VDRE consists of two hexameric (six-nucleotide) half-sites, which are typically direct repeats separated by a three-nucleotide spacer. wikipedia.org This arrangement is often referred to as a "DR3-type" element. wikipedia.org

The DBDs of both VDR and RXR make direct contact with the DNA. On a DR3-type VDRE, the RXR partner typically binds to the 5' (upstream) half-site, while VDR binds to the 3' (downstream) half-site. nih.govfrontiersin.org The specific nucleotide sequence of the hexameric half-sites can vary, which influences the binding affinity of the VDR-RXR complex. nih.govwikipedia.org This sequence variation provides a mechanism for modulating the level of gene expression in response to 1,25-dihydroxyvitamin D3. nih.gov

| Target Gene | VDRE Sequence (DR3 Type) | Function of Gene Product |

|---|---|---|

| Human Osteocalcin (B1147995) (OC) | GGGTGA ATG GGGACA | Bone matrix protein |

| Rat Osteopontin (B1167477) (SPP) | GGTTCA CGA GGTTCA | Bone matrix protein, immune regulation |

| Human CYP24A1 | GGTTCA GCG GGTGCG | Enzyme for vitamin D catabolism |

| Human p21 (CDKN1A) | AGGTGC GTG AGGGCG | Cell cycle inhibitor |

Once bound to a VDRE, the VDR-RXR complex modulates the rate of transcription of the associated gene. researchgate.net This can result in either transcriptional activation (upregulation) or repression (downregulation), depending on the specific gene, the cellular context, and the nature of the VDRE. proteopedia.orgnih.gov

Transcriptional Activation: For many target genes, the binding of the liganded VDR-RXR heterodimer to a positive VDRE initiates a series of events that enhance gene transcription. nih.gov A prime example is the CYP24A1 gene, which encodes the enzyme responsible for breaking down 1,25-dihydroxyvitamin D3. nih.gov Its induction is a classic negative feedback mechanism. Another example is the upregulation of the VDR gene itself, which can amplify the cellular response to the hormone. nih.govjci.orgnih.gov

Transcriptional Repression: The VDR system can also suppress gene expression. nih.gov This can occur through binding to negative VDREs (nVDREs) or through protein-protein interactions that interfere with other transcription factors. nih.govnih.gov A key example of repression is the downregulation of the parathyroid hormone (PTH) gene, a central event in calcium homeostasis. jci.orgnih.gov Similarly, VDR can repress the expression of the CYP27B1 gene, which encodes the enzyme that produces 1,25-dihydroxyvitamin D3. nih.gov

The VDR-RXR heterodimer does not directly alter transcription on its own. Instead, it serves as a platform to recruit large, multi-protein complexes known as co-activators and co-repressors. nih.govwikipedia.org These co-regulatory complexes are the ultimate effectors that modify chromatin structure and influence the activity of the basal transcription machinery. nih.gov

Co-activators: In the presence of 1,25-dihydroxyvitamin D3, the VDR's LBD adopts a conformation that favors the binding of co-activators. nih.gov These complexes, such as the steroid receptor co-activator (SRC) family, CREB-binding protein (CBP), and the Mediator complex, often possess histone acetyltransferase (HAT) activity. wikipedia.orgnih.gov HATs acetylate histones, leading to a more open chromatin structure that is accessible to RNA polymerase II, thereby facilitating gene transcription. wikipedia.org

Co-repressors: In the absence of a ligand, or in the context of gene repression, the VDR can be associated with co-repressor complexes, such as those containing NCoR (nuclear receptor co-repressor) or SMRT (silencing mediator for retinoid and thyroid hormone receptors). nih.govelsevierpure.com These complexes often include histone deacetylases (HDACs), which remove acetyl groups from histones, resulting in a more compact chromatin state and transcriptional silencing. nih.gov Interestingly, studies have shown that even at activated genes, co-repressors like NCoR can be recruited, suggesting a highly dynamic and complex interplay between these opposing factors to fine-tune gene expression. nih.govnih.gov

| Co-regulator Class | Examples | General Function in VDR Signaling |

|---|---|---|

| Co-activators | SRC-1, CBP/p300, MED1 (DRIP205) | Enhance transcription; often have histone acetyltransferase (HAT) activity |

| Co-repressors | NCoR, SMRT | Repress transcription; often associated with histone deacetylase (HDAC) activity |

| Chromatin Remodelers | SWI/SNF complex | Modify chromatin structure using ATP to reposition nucleosomes |

The advent of high-throughput technologies, particularly chromatin immunoprecipitation followed by sequencing (ChIP-seq), has revolutionized the understanding of VDR's role in the genome. nih.govnih.gov These genome-wide studies have revealed that the VDR cistrome (the complete set of VDR binding sites) is far more extensive than previously imagined.

Key findings from these studies include:

Vast Number of Binding Sites: VDR binds to thousands of sites across the human genome, with the number varying significantly between different cell types. nih.govepa.gov

Distal Binding Locations: A surprising discovery was that a majority of VDR binding sites are not located in the traditional promoter regions near the transcription start site of genes. nih.govnih.gov Instead, many VDR binding sites are found in distal enhancers, introns, and intergenic regions, sometimes hundreds of kilobases away from the gene they regulate. nih.govnih.gov

Cell-Type Specificity: VDR binding patterns and the resulting gene regulation are highly cell-type specific. nih.gov This specificity helps to explain how 1,25-dihydroxyvitamin D3 can elicit distinct biological effects in different tissues, such as bone, intestine, and immune cells. aacrjournals.orgnih.gov

Ligand-Dependent Binding: Ligand treatment with 1,25-dihydroxyvitamin D3 causes a significant shift in VDR chromatin occupancy, with many binding sites gained and some lost upon hormone stimulation. nih.gov Sites that show increased binding upon ligand treatment are strongly associated with the DR3-type response element motif. nih.gov

Complete VDR Dependency: Studies using VDR knockout models have confirmed that the transcriptional response to 1,25-dihydroxyvitamin D3 is completely dependent on the presence of the VDR, underscoring its central role in mediating the hormone's genomic effects. bibbase.org

These genome-wide analyses have provided a global view of VDR action, highlighting a complex regulatory network where VDR acts as a master regulator, controlling gene expression programs crucial for a multitude of physiological functions. nih.govepa.gov

Non-Genomic Mechanisms of 1,25-Dihydroxyvitamin D3 Action

Beyond its well-documented genomic functions that involve the nuclear vitamin D receptor (VDR) and gene transcription, 1,25-dihydroxyvitamin D3 (also known as Calcitriol) elicits rapid, non-genomic responses in various target cells. nih.govnih.gov These actions are initiated at the cell membrane and occur within a timeframe of seconds to minutes, a speed that precludes the involvement of gene transcription and protein synthesis. nih.govnih.gov This rapid signaling is mediated through distinct pathways that involve direct membrane receptor interactions, the activation of intracellular signaling cascades, and the swift modulation of ion concentrations. nih.govnih.gov These non-genomic effects are crucial for a complete understanding of the pleiotropic effects of 1,25-dihydroxyvitamin D3. nih.gov

Rapid Modulation of Intracellular Signaling Pathways (e.g., PKs, phosphatases)

A primary feature of the non-genomic action of 1,25-dihydroxyvitamin D3 is its ability to rapidly activate a variety of intracellular signaling molecules, particularly protein kinases (PKs) and phosphatases. nih.gov This swift activation triggers cascades that can modulate cellular function and ultimately cross-talk with genomic pathways. nih.govnih.gov The specific signaling molecules activated can vary depending on the cell type. nih.gov

Key pathways and their components include:

Protein Kinase C (PKC): In acute promyelocytic NB4 cells, 1,25-dihydroxyvitamin D3 has been shown to increase the expression and promote the translocation of PKCα and PKCδ isoforms to the nucleus. nih.gov This effect is mediated through a non-genomic pathway and is associated with enhanced phosphorylation of various cellular proteins at serine and threonine residues. nih.gov The activation of the PKC signaling system is also implicated in the secretion of 1,25-dihydroxyvitamin D3 by mammalian proximal tubule cells. nih.gov

Mitogen-Activated Protein Kinases (MAPK): The MAPK pathway is another target of rapid 1,25-dihydroxyvitamin D3 signaling, which can be initiated through its membrane receptor. researchgate.net

Phosphoinositide 3-kinase (PI3K): Evidence points to the activation of PI3K as part of the non-genomic signaling complex downstream of the membrane vitamin D receptor. nih.gov

Phosphatases: 1,25-dihydroxyvitamin D3 can alter the phosphorylation state of various proteins, including those secreted by osteoblasts, by activating or inactivating intracellular protein kinases and phosphatases. nih.gov In human bone cells, while 1,25-dihydroxyvitamin D3 stimulates alkaline phosphatase (ALP) gene transcription, it also increases the stability of ALP mRNA. nih.gov This stabilizing effect requires the synthesis of a protein factor, suggesting an indirect regulatory role stemming from the initial rapid signaling events. nih.gov

Other Kinases and Signaling Molecules: Additional pathways activated by the non-genomic actions of 1,25-dihydroxyvitamin D3 include Protein Kinase A (PKA), Phospholipase C (PLC), and Phospholipase A2 (PLA2). nih.govnih.govresearchgate.net

| Signaling Pathway/Molecule | Observed Effect | Cell Type/Context | Citation |

|---|---|---|---|

| Protein Kinase C (PKC) | Increased expression and nuclear translocation of PKCα and PKCδ. | Acute promyelocytic NB4 cells | nih.gov |

| Protein Kinase C (PKC) | Activation of the PKC system stimulates 1,25-(OH)2D3 secretion. | Rat proximal tubule cells | nih.gov |

| Serine/Threonine/Tyrosine Kinases | Enhanced phosphorylation of cellular proteins. | Acute promyelocytic NB4 cells | nih.gov |

| Alkaline Phosphatase (ALP) | Increased mRNA stability via an inducible protein factor. | Human bone cells (TE-85) | nih.gov |

| General Kinases (PI3K, MAPK, PKA) | General activation as part of non-genomic response. | Various, including immune cells | nih.govresearchgate.net |

| Phospholipase C (PLC) | Activation leading to phospholipid turnover. | Osteoblasts | nih.govnih.gov |

Membrane Receptor Interactions

The rapid, non-genomic effects of 1,25-dihydroxyvitamin D3 are initiated by its interaction with a specific receptor localized to the cell membrane, which is distinct from the classical nuclear VDR. nih.govyoutube.com The existence of such a receptor was postulated based on rapid responses observed in cells that lack the nuclear VDR. nih.gov

This receptor has been identified and is termed the 1,25D3-membrane-associated, rapid response steroid-binding (1,25D3-MARRS) receptor . researchgate.netnih.gov Detailed biochemical studies have revealed that the 1,25D3-MARRS protein is identical to a protein previously known for other functions, ERp57 , also called Protein Disulfide Isomerase A3 (PDIA3) . researchgate.netresearchgate.net

The 1,25D3-MARRS receptor is integral to mediating the rapid effects of 1,25-dihydroxyvitamin D3 on calcium and phosphate transport in tissues like the intestine. researchgate.net Its binding to 1,25-dihydroxyvitamin D3 can activate G-protein-coupled pathways and the PKC pathway to initiate signal transduction. researchgate.net The protein possesses both cytoplasmic and nuclear motifs, allowing it to redistribute within the cell and potentially engage in chaperone actions and modulate oxidative stress. researchgate.net

| Receptor Nomenclature | Identical Protein | Primary Function in Non-Genomic Signaling | Citation |

|---|---|---|---|

| 1,25D3-MARRS | ERp57 / PDIA3 | Binds 1,25(OH)2D3 at the cell membrane to initiate rapid, non-genomic signal transduction. | researchgate.netresearchgate.netnih.gov |

| Membrane Vitamin D Receptor | ERp57 / PDIA3 | Mediates rapid actions on calcium and phosphate uptake. | nih.govresearchgate.net |

Regulation of Intracellular Calcium Dynamics

One of the most significant and immediate non-genomic actions of 1,25-dihydroxyvitamin D3 is the regulation of intracellular calcium ([Ca2+]i) dynamics. nih.gov This response is too rapid to be explained by genomic mechanisms and is a direct result of the hormone's action at the cell surface. nih.govnih.gov

The primary mechanism involves the direct activation of calcium channels located in the plasma membrane. nih.gov In osteoblasts, 1,25-dihydroxyvitamin D3 activates voltage-gated calcium channels within minutes. nih.gov Research in a pancreatic beta-cell line has shown that 1,25-dihydroxyvitamin D3 directly activates nonselective Ca2+ channels, allowing an influx of extracellular calcium. nih.gov

This initial influx of Ca2+ can then act as a trigger for further calcium release from intracellular stores. nih.gov Specifically, in pancreatic beta-cells, the hormone-stimulated Ca2+ entry appears to generate oscillations in [Ca2+]i by triggering Ca2+ release through the ryanodine (B192298) receptor/Ca2+ release channel. nih.gov This complex interplay between plasma membrane influx and intracellular store release demonstrates a sophisticated level of control over cellular calcium signaling, which may be involved in processes such as insulin (B600854) secretion. nih.gov

| Effect | Mechanism | Cell Type/Context | Citation |

|---|---|---|---|

| Elevation of intracellular Ca2+ | Activation of voltage-sensitive Ca2+ channels in the cell membrane. | Osteoblasts | nih.govnih.gov |

| [Ca2+]i oscillations | Direct activation of nonselective plasma membrane Ca2+ channels. | Pancreatic beta-cells (RINr1046-38) | nih.gov |

| Ca2+ release from intracellular stores | Influx of Ca2+ through membrane channels triggers release via the ryanodine receptor. | Pancreatic beta-cells | nih.gov |

Cellular and Subcellular Biological Activities of 1,25 Dihydroxyvitamin D3

Regulation of Cellular Proliferation and Differentiation

1,25-dihydroxyvitamin D3 is a potent regulator of cell growth and maturation, generally promoting an anti-proliferative and pro-differentiative state in a variety of normal and cancer cell lines.

In vitro studies have consistently demonstrated that 1,25-dihydroxyvitamin D3 can halt the progression of the cell cycle, primarily by inducing a G0/G1 phase arrest. nih.gov This effect is mediated through the modulation of key cell cycle regulatory proteins. The compound transcriptionally upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. mdpi.com These proteins, in turn, inhibit the activity of cyclin-CDK complexes (e.g., cyclin D-CDK4/6 and cyclin E-CDK2), which are essential for the G1 to S phase transition. mdpi.com The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRB), keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors, thereby blocking the transcription of genes required for DNA synthesis. mdpi.com While G1 arrest is the most common outcome, G2/M arrest has also been observed in certain cell lines, such as HL60 myeloid leukemia cells. mdpi.com In mesenchymal multipotent cells, treatment with 1,25-dihydroxyvitamin D3 leads to the downregulation of multiple cyclins (A2, B1, B2, D1, E1) and cyclin-dependent kinases (Cdk2, Cdk4), contributing to the observed cell cycle arrest. nih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Cell Cycle Regulators in Vitro

| Cell Line/Type | Effect | Key Mediators |

|---|---|---|

| Prostate Cancer Cells | G1/G0 Arrest | Upregulation of p21, Stabilization of p27 mdpi.com |

| Breast Cancer Cells | G1/G0 Arrest | Upregulation of p21 mdpi.com |

| HL60 Myeloid Leukemia Cells | G1 and G2/M Arrest | Regulation of p27/Kip1 targeting CDK6 mdpi.com |

| Mesenchymal Multipotent Cells | G0/G1 Arrest | Downregulation of Cyclins A2, B1, B2, D1, E1 and CDKs 2, 4 nih.gov |

The role of 1,25-dihydroxyvitamin D3 in programmed cell death, or apoptosis, is cell-type specific. In certain cancer cell lines, such as MCF-7 human breast cancer cells, it has been shown to induce apoptosis. nih.gov This pro-apoptotic activity involves the disruption of mitochondrial function, characterized by the translocation of the pro-apoptotic protein Bax to the mitochondria, the subsequent release of cytochrome c, and the generation of reactive oxygen species (ROS). nih.gov In contrast, studies on mesenchymal multipotent cells have shown an anti-apoptotic effect, where 1,25-dihydroxyvitamin D3 treatment did not increase the number of apoptotic cells but instead increased the expression of the anti-apoptotic protein Bcl-2 and survivin while decreasing the expression of the pro-apoptotic caspase 3. nih.gov This suggests that the compound can promote cell survival in some contexts. nih.gov Furthermore, in vitamin D3-resistant MCF-7 cells, the apoptotic effects of 1,25-dihydroxyvitamin D3 can be sensitized through the use of protein kinase C (PKC) activators like TPA, which promotes the redistribution of cytochrome c and Bax. nih.gov

1,25-dihydroxyvitamin D3 plays a significant role in directing the differentiation of various progenitor cells.

Osteoblastic Differentiation: The compound has direct effects on osteoblasts, the cells responsible for bone formation. nih.gov The vitamin D receptor is expressed in osteoblasts, and 1,25-dihydroxyvitamin D3 is known to modify the expression of genes related to osteoblast differentiation and mineralization, such as alkaline phosphatase (ALPL), osteocalcin (B1147995) (BGLAP), and osteopontin (B1167477) (SPP1). nih.gov In vitro studies show that it stimulates the mineralization of human osteoblasts. nih.gov However, the effect can be time-dependent; in chicken mesenchymal stem cells, 1,25-dihydroxyvitamin D3 showed inhibitory effects on osteogenic differentiation in the early stages but had a stimulatory effect in later stages. nih.gov

Monocytic Differentiation: In hematopoietic systems, 1,25-dihydroxyvitamin D3 strongly promotes differentiation towards the myeloid lineage. nih.govumn.edu When human hematopoietic stem cells (CD34+) are cultured under conditions optimal for natural killer (NK) cell development, the addition of physiological concentrations of 1,25-dihydroxyvitamin D3 shifts the differentiation pathway. nih.govumn.edu It impairs NK cell development and instead strongly induces the progenitors to differentiate into monocytes (CD14+ cells). nih.govumn.edu This is achieved by the rapid upregulation of monocyte-specific genes, such as C/EBPα and CD14. nih.govumn.edu

Immunomodulatory Roles in Immune Cell Function (In Vitro Studies)

1,25-dihydroxyvitamin D3 is a potent immunomodulator, with the vitamin D receptor being expressed in many immune cells, including T-cells, macrophages, and dendritic cells. nih.govoup.com Its general effect is to suppress pro-inflammatory responses and promote a more tolerogenic state.

In vitro, 1,25-dihydroxyvitamin D3 directly inhibits the proliferation of T-cells following mitogen activation. nih.govnih.gov This anti-proliferative effect is linked to its ability to suppress the production of key cytokines required for T-cell expansion and effector function. It inhibits the transcription and secretion of interleukin-2 (B1167480) (IL-2), the primary T-cell growth factor, and interferon-gamma (IFN-γ), the signature cytokine of T helper 1 (Th1) cells. nih.govnih.govmdpi.com It also prevents T-cells from producing the inflammatory cytokine IL-17. nih.govmdpi.com

Conversely, 1,25-dihydroxyvitamin D3 can skew the T-cell response towards a less inflammatory, T helper 2 (Th2) profile by increasing the production of cytokines like IL-4. nih.govmdpi.com It also enhances the production of the anti-inflammatory cytokine IL-10 and promotes the development and suppressive capacity of regulatory T-cells (Tregs). nih.govnih.gov

Table 2: In Vitro Effects of 1,25-Dihydroxyvitamin D3 on T-Cell Cytokine Production

| Cytokine | Effect | Associated T-Cell Type |

|---|---|---|

| Interleukin-2 (IL-2) | Inhibition nih.govmdpi.comnih.gov | Th1 / General T-Cell |

| Interferon-gamma (IFN-γ) | Inhibition nih.govoup.commdpi.com | Th1 |

| Interleukin-17 (IL-17) | Inhibition nih.govoup.commdpi.com | Th17 |

| Interleukin-4 (IL-4) | Upregulation/Induction nih.govmdpi.com | Th2 |

| Interleukin-10 (IL-10) | Upregulation/Induction oup.comfrontiersin.org | Regulatory T-Cells |

Natural killer (NK) cells are innate lymphocytes crucial for anti-tumor and anti-viral immunity. frontiersin.org The influence of 1,25-dihydroxyvitamin D3 on these cells appears to be highly dependent on their developmental stage.

Mature NK Cell Function: In contrast to its effects on developing NK cells, 1,25-dihydroxyvitamin D3 has minimal impact on the expansion, cytotoxicity, or cytokine production of mature peripheral blood NK cells. nih.govumn.edu However, other studies show that it can inhibit the generation of cytotoxic activity from cultured peripheral blood NK cells in a dose-dependent manner. nih.gov This inhibition is not on the cytotoxic function of already activated NK cells but rather on the process of activation itself. nih.gov Notably, this suppressive effect can be completely reversed by the addition of exogenous IL-2, suggesting the mechanism of inhibition involves the suppression of endogenous IL-2 production. nih.gov

Influence on Monocyte-Macrophage Activation and Activity

1,25-Dihydroxyvitamin D3, the hormonally active form of vitamin D, exerts significant influence on the function of monocytes and macrophages, key cells of the innate immune system. Research indicates that 1,25-dihydroxyvitamin D3 can suppress key effector functions of macrophages when they are activated by interferon-gamma (IFN-γ). ed.ac.uknih.gov This suppressive effect is dependent on the concentration of 1,25-dihydroxyvitamin D3 and a functional vitamin D receptor (VDR). ed.ac.uk The production of 1,25-dihydroxyvitamin D3 by IFN-γ-stimulated macrophages may act as a negative feedback mechanism to control inflammatory responses. nih.gov

The influence of 1,25-dihydroxyvitamin D3 on macrophage activity includes the inhibition of their listericidal activity and the suppression of the oxidative burst, a process that generates reactive oxygen species to kill pathogens. ed.ac.uk Furthermore, treatment with 1,25-dihydroxyvitamin D3 inhibits the expression of several important genes induced by IFN-γ in macrophages. ed.ac.uknih.gov These include genes for various chemokines and cytokines that are crucial for orchestrating an inflammatory response. In human adipocytes, 1,25-dihydroxyvitamin D3 has been shown to decrease the macrophage-induced release of chemokines and cytokines, which in turn reduces the chemotaxis of monocytes. plos.org

Conversely, some studies show that 1,25-dihydroxyvitamin D3 can also promote certain macrophage functions. For instance, it can enhance the development of macrophages and upregulate the expression of complement receptor immunoglobulin, which boosts the phagocytosis of bacteria and fungi. researchgate.net This suggests a complex, context-dependent role for 1,25-dihydroxyvitamin D3 in modulating macrophage activity, potentially shifting their phenotype from a pro-inflammatory M1 state towards a more anti-inflammatory and tissue-reparative M2 state. nih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Macrophage Function

| Cellular Process | Effect of 1,25-Dihydroxyvitamin D3 | Mediating Factors | References |

|---|---|---|---|

| Macrophage Activation (IFN-γ stimulated) | Suppression | Vitamin D Receptor (VDR) | ed.ac.uknih.gov |

| Listericidal Activity | Inhibition | - | ed.ac.uknih.gov |

| Oxidative Burst | Suppression | - | ed.ac.uk |

| Chemokine/Cytokine Release (Macrophage-induced in adipocytes) | Decrease | Inhibition of NFκB and MAPK signaling | plos.org |

| Monocyte Chemotaxis | Reduction | Decreased chemoattractant production | plos.org |

| Phagocytosis | Enhancement | Upregulation of complement receptor immunoglobulin | researchgate.net |

| Macrophage Polarization | Shift from M1 to M2 phenotype | Regulation of VDR-PPARγ pathway | nih.gov |

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A significant mechanism through which 1,25-dihydroxyvitamin D3 exerts its anti-inflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. plos.orgnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.

Research has shown that 1,25-dihydroxyvitamin D3 can interfere with NF-κB activation through multiple mechanisms. One key mechanism involves the vitamin D receptor (VDR). The VDR can physically interact with IκB kinase β (IKKβ), a critical enzyme in the NF-κB activation cascade. nih.gov This interaction, which is enhanced by 1,25-dihydroxyvitamin D3, disrupts the formation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. nih.gov With IκBα remaining stable, the NF-κB p65/p50 dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov

Studies in human adipocytes have demonstrated that 1,25-dihydroxyvitamin D3 abolishes macrophage-induced activation of NF-κB signaling by increasing the expression of IκBα and reducing the phosphorylation of the NF-κB p65 subunit. plos.orgnih.gov This leads to a downstream reduction in the gene expression and protein release of pro-inflammatory chemokines and cytokines such as IL-8, MCP-1, RANTES, and IL-6. plos.orgnih.gov Similar inhibitory effects on NF-κB have been observed in other cell types, including human naïve B cells, where 1,25-dihydroxyvitamin D3 was found to reduce the expression of p105/p50 proteins. nih.gov

Table 2: Mechanisms of NF-κB Pathway Inhibition by 1,25-Dihydroxyvitamin D3

| Molecular Target | Effect of 1,25-Dihydroxyvitamin D3 | Consequence | References |

|---|---|---|---|

| IκB kinase β (IKKβ) | Physical interaction with VDR | Disruption of IKK complex formation | nih.gov |

| IκBα | Increased expression and stability | Arrest of p65/p50 nuclear translocation | plos.orgnih.govnih.gov |

| NF-κB p65 | Reduced phosphorylation and nuclear translocation | Decreased transcription of pro-inflammatory genes | plos.orgnih.govnih.gov |

| NF-κB p105/p50 | Reduced protein and mRNA expression (in naïve B cells) | Impaired costimulatory signal transduction | nih.gov |

Influence on Metabolic Homeostasis in Cellular and Animal Models

1,25-Dihydroxyvitamin D3 plays a role in the regulation of metabolic homeostasis, with demonstrated effects on both glucose and lipid metabolism in various cellular and pre-clinical models. nih.govnih.gov These actions are often mediated through the vitamin D receptor, which is expressed in key metabolic tissues.

In vitro studies provide evidence for the role of 1,25-dihydroxyvitamin D3 in modulating glucose metabolism and enhancing insulin (B600854) sensitivity. nih.gov It has been shown to directly activate the transcription of the human insulin receptor gene and stimulate the expression of the insulin receptor, thereby enhancing insulin-mediated glucose transport. nih.gov In cultured myocytes, 1,25-dihydroxyvitamin D3 inhibited free fatty acid-induced insulin resistance in a dose-dependent manner. nih.gov

Furthermore, 1,25-dihydroxyvitamin D3 has been found to enhance glucose-stimulated insulin secretion (GSIS) in both mouse and human islets. nih.gov This effect is linked to the transcriptional regulation of voltage-gated calcium channels by the vitamin D receptor. nih.gov Microarray analysis has identified the R-type voltage-gated calcium channel gene, Cacna1e, as being significantly upregulated by 1,25-dihydroxyvitamin D3 in both human and mouse islets. nih.gov This suggests that 1,25-dihydroxyvitamin D3 modulates the capacity of beta cells to secrete insulin by regulating calcium influx during GSIS. nih.gov

1,25-Dihydroxyvitamin D3 has been shown to influence lipid metabolism in pre-clinical models, although the effects can vary depending on the cell type and context. In bone marrow-derived stromal cells (MC3T3-G2/PA6), 1,25-dihydroxyvitamin D3 was found to inhibit adipogenesis. nih.gov Specifically, it completely blocked dexamethasone-induced neutral lipid synthesis and markedly inhibited the incorporation of acetic acid into triacylglycerol. nih.gov Instead, it promoted the incorporation of acetic acid into phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine. nih.gov

In contrast, studies on human subcutaneous preadipocytes have shown that 1,25-dihydroxyvitamin D3 can enhance adipogenesis, as indicated by increased expression of adipogenic markers and triglyceride accumulation. plos.orgscienceopen.com This suggests that 1,25-dihydroxyvitamin D3 may promote the maturation and lipid filling of human preadipocytes. plos.orgscienceopen.com Furthermore, in a mouse model of non-alcoholic fatty liver disease (NAFLD), supplementation with 1,25-dihydroxyvitamin D3 was found to alleviate hepatic steatosis. nih.gov This was associated with a decrease in the pro-inflammatory M1 polarization of hepatic macrophages, which in turn relieved lipid accumulation in hepatocytes. nih.gov

Table 3: Effects of 1,25-Dihydroxyvitamin D3 on Glucose and Lipid Metabolism

| Metabolic Process | Model System | Observed Effect | Mechanism | References |

|---|---|---|---|---|

| Glucose Metabolism | ||||

| Insulin Secretion | Mouse and Human Islets | Enhanced glucose-stimulated insulin secretion | Upregulation of R-type voltage-gated calcium channel (Cacna1e) | nih.gov |

| Insulin Sensitivity | Cultured Myocytes | Inhibition of free fatty acid-induced insulin resistance | - | nih.gov |

| Insulin Receptor Expression | In vitro | Stimulated expression | Direct transcriptional activation of the insulin receptor gene | nih.gov |

| Lipid Metabolism | ||||

| Adipogenesis | Bone Marrow Stromal Cells (MC3T3-G2/PA6) | Inhibition of neutral lipid synthesis | - | nih.gov |

| Adipogenesis | Human Subcutaneous Preadipocytes | Enhanced maturation and triglyceride accumulation | - | plos.orgscienceopen.com |

| Hepatic Steatosis | NAFLD Mouse Model | Alleviation | Inhibition of M1 macrophage polarization | nih.gov |

Effects on Other Cellular Systems and Pathways (In Vitro/Pre-clinical)

1,25-Dihydroxyvitamin D3 has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for a wide range of developmental and physiological processes, including cell proliferation, differentiation, and tumorigenesis. nih.govnih.gov The effects of 1,25-dihydroxyvitamin D3 on this pathway appear to be context-dependent.

In a study using the human adenoma cell line LT97, which has a constitutively active Wnt signaling pathway, 1,25-dihydroxyvitamin D3 was found to inhibit Wnt signaling. nih.gov It increased cellular differentiation, reduced nuclear β-catenin levels, and decreased the mRNA expression of several Wnt target genes, including BCL-2, Cyclin D1, Snail1, CD44, and LGR5. nih.gov In a mouse model, a high vitamin D diet led to an upregulation of Wnt5a and ROR2 mRNA levels, which promote the degradation of β-catenin, and a decrease in β-catenin and TCF4 protein expression in the healthy colon. nih.gov

Conversely, in normal bovine intestinal epithelial cells, high-dose 1,25-dihydroxyvitamin D3 was found to promote the expression of proteins related to the Wnt/β-catenin signaling pathway, suggesting a role in maintaining intestinal homeostasis. nih.gov This study also indicated that 1,25-dihydroxyvitamin D3 weakens the inhibitory effect of DKK2, a Wnt antagonist, on the Wnt/β-catenin signaling pathway. nih.gov

Table 4: Regulation of Wnt/β-Catenin Signaling by 1,25-Dihydroxyvitamin D3

| Cell/Tissue Type | Effect on Wnt/β-Catenin Signaling | Key Findings | References |

|---|---|---|---|

| Human Adenoma Cell Line (LT97) | Inhibition | Reduced nuclear β-catenin; decreased expression of Wnt target genes (BCL-2, Cyclin D1, etc.) | nih.gov |

| Mouse Colon (High Vitamin D Diet) | Inhibition | Upregulated Wnt5a and ROR2; decreased β-catenin and TCF4 protein expression | nih.gov |

| Bovine Intestinal Epithelial Cells | Promotion | Increased expression of Wnt/β-catenin signaling-related proteins; weakened inhibitory effect of DKK2 | nih.gov |

Influence on Renal Tubular Cell Function (Pre-clinical Models)

The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a critical regulator of renal tubular cell function, maintaining homeostasis and protecting against injury. nih.gov The proximal convoluted tubule cells of the kidneys are the primary site for the production of circulating 1,25(OH)2D3. nih.gov Preclinical studies have elucidated the multifaceted influence of this hormone on renal tubular cells, encompassing the regulation of ion transport, preservation of cellular integrity, and modulation of inflammatory and fibrotic processes.

1,25(OH)2D3 is fundamental to calcium and phosphate (B84403) balance, exerting its effects on the distal convoluted tubule to enhance calcium uptake through the modulation of transient receptor potential vanilloid channels. nih.gov It also facilitates phosphate absorption. nih.gov The vitamin D receptor (VDR) in the apical brush border of proximal tubule cells acts as a sensor for circulating 1,25(OH)2D3 levels, consequently regulating its own synthesis and degradation pathways. nih.gov

In preclinical models of kidney injury, 1,25(OH)2D3 has demonstrated protective effects by preserving tubular epithelial integrity. nih.gov It has been shown to mitigate epithelial-mesenchymal transition (EMT), a process where tubular epithelial cells acquire a myofibroblast phenotype, contributing to fibrosis. nih.gov For instance, in a model of puromycin-induced renal fibrosis, calcitriol (B1668218) treatment reduced the overexpression of fibroblast-specific protein 1 (FSP1) and alpha-smooth muscle actin (α-SMA), markers of fibroblast activation. nih.gov

Furthermore, 1,25(OH)2D3 exhibits significant anti-inflammatory and anti-fibrotic properties within the renal tubulointerstitium. It directly suppresses the renin-angiotensin system (RAS) and inhibits the pro-inflammatory nuclear factor-κB (NF-κB) pathway. nih.gov In models of renal injury, calcitriol treatment has been shown to decrease the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). nih.govkobe-u.ac.jp It also downregulates the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) and its signaling pathway. nih.gov A study on human primary proximal tubular epithelial cells (PTECs) revealed that 1,25(OH)2D3 significantly reduced the levels of TNF-α, IL-17, and TGF-β. nih.gov

However, it is noteworthy that under specific experimental conditions, such as ATP depletion or iron-mediated oxidant stress, high doses of calcitriol have been observed to sensitize cultured human proximal tubular cells to injury. nih.gov

Interactive Data Table: Effects of 1,25-Dihydroxyvitamin D3 on Renal Tubular Cells in Pre-clinical Models

| Model System | Key Findings | Reference |

| Cultured Human Proximal Tubular (HK-2) Cells | Potentiated susceptibility to ATP-depletion/Ca2+ ionophore- and Fe-mediated injury. | nih.gov |

| Puromycin-induced Proteinuria Model (Rats) | Ameliorated renal fibrosis by reducing fibroblast activation (decreased FSP1 and α-SMA) and downregulating the TGF-β1/Smad3 pathway. | nih.gov |

| 5/6 Subtotal Nephrectomy (SN) Model (Rats) | Reduced tubular injury, glomerulosclerosis, and interstitial fibrosis. Decreased expression of IL-6, CD68, Collagen-1, and TGF-β1. | kobe-u.ac.jp |

| Human Primary Proximal Tubular Epithelial Cells (PTECs) | Significantly reduced TNF-α, IL-17, and TGF-β levels. Regulated the production of IL-8 and MCP-1. | nih.gov |

| Vitamin D-deficient Rats | Administration of 1,25(OH)2D3 led to the translocation of the VDR from the brush border to the cytoplasm and nucleus in proximal tubule cells. | nih.gov |

Cardiovascular System Effects (Pre-clinical Models)

1,25-dihydroxyvitamin D3 exerts significant and complex effects on the cardiovascular system, as demonstrated in numerous pre-clinical models. Its actions are mediated through the vitamin D receptor (VDR), which is present in various cardiovascular cell types, including cardiac muscle cells and vascular smooth muscle cells. nih.govnih.gov

In the context of vascular smooth muscle cells (VSMCs), 1,25(OH)2D3 has been shown to modulate proliferation, a key process in the development of vascular diseases like atherosclerosis and hypertension. nih.gov The effect of 1,25(OH)2D3 on VSMC growth is dependent on the cellular state. In quiescent VSMCs, it can stimulate thymidine (B127349) incorporation and cell proliferation, with a synergistic effect when combined with other growth factors like thrombin. nih.gov Conversely, in non-quiescent cells, it can diminish the mitogenic response to growth factors. nih.gov Furthermore, it has been found to suppress VSMC proliferation stimulated by epidermal growth factor (EGF). nih.gov These actions are associated with the modulation of proto-oncogene expression, such as c-myc. nih.gov

Within cardiac muscle cells, 1,25(OH)2D3 plays a role in regulating cell growth, morphology, and gene expression. nih.gov In murine cardiac myocytes (HL-1 cells), treatment with 1,25(OH)2D3 was found to decrease cell proliferation and alter cellular morphology. nih.gov It also influenced the expression of key cardiac genes, leading to a decrease in the expression of atrial natriuretic peptide (ANP) and c-myc, while increasing the expression of myotrophin. nih.gov These findings suggest that 1,25(OH)2D3 is involved in maintaining the structural and functional integrity of heart cells. nih.gov In other studies using C2C12 myoblasts, 1,25(OH)2D3 was shown to inhibit cell proliferation and modulate myogenic differentiation. nih.gov

The anti-inflammatory effects of 1,25(OH)2D3 are also evident in the cardiovascular system. In human monocytes, it has been shown to exert an anti-inflammatory effect by promoting crosstalk between the signal transducer and activator of transcription 5 (STAT5) and the VDR. nih.gov This interaction appears to be a key mechanism by which 1,25(OH)2D3 can mitigate inflammatory responses that contribute to cardiovascular disease.

Interactive Data Table: Effects of 1,25-Dihydroxyvitamin D3 on the Cardiovascular System in Pre-clinical Models

| Model System | Key Findings | Reference |

| Cultured Rat Vascular Smooth Muscle (VSM) Cells | In quiescent cells, stimulated thymidine incorporation and cell number. In non-quiescent cells, diminished the mitogenic response to thrombin. | nih.gov |

| Cultured Rat Vascular Smooth Muscle Cells (VSMCs) | Suppressed [3H]thymidine uptake and the stimulatory effect of epidermal growth factor (EGF) on VSMC proliferation. | nih.gov |

| C2C12 Myoblasts | Inhibited cell proliferation and modulated myogenic differentiation. | nih.gov |

| Murine Cardiac Myocytes (HL-1 cells) | Decreased proliferation, altered cellular morphology, decreased expression of ANP and c-myc, and increased expression of myotrophin. | nih.gov |

| Human Monocytes (THP-1 cells) | Exhibited an anti-inflammatory effect through crosstalk between STAT5 and the VDR. | nih.gov |

Structure Activity Relationship Sar Studies of 1,25 Dihydroxyvitamin D3 Analogues

Design Principles for Novel 1,25-Dihydroxyvitamin D3 Derivatives

The primary goal in designing novel 1,25-dihydroxyvitamin D3 derivatives is to create compounds with an improved therapeutic profile, specifically seeking potent anti-proliferative, pro-differentiating, or immunomodulatory functions with low calcemic activity. acs.orguvigo.gal The design approach involves strategic structural modifications to the 1,25(OH)2D3 molecule to optimize its biological stability and affinity for the VDR, thereby enhancing its therapeutic effects while minimizing adverse calcemic risks. uvigo.gal

Key design strategies focus on several areas of the molecule:

Side-Chain Modification : The aliphatic side chain is a critical determinant of the molecule's pharmacological properties, including VDR affinity and the ability to modulate gene transcription. uvigo.gal Modifications here are a major focus for improving the biological profile. nih.govuvigo.gal

A-Ring Modification : The A-ring is crucial for the molecule's calcemic activity. oup.com Introducing modifications at the C-2 position, for example, has been a successful strategy. 2α-substitutions are often more potent than 2β-substitutions. acs.org

CD-Ring and Triene System : Alterations to the CD-ring system and the triene structure have also been explored to fine-tune biological activity. nih.govacs.org

Hybrid Analogues : Combining several modifications in different parts of the molecule has led to some of the most interesting and potent analogues. nih.govnih.gov

These structural changes aim to modulate the interaction with VDR, affecting its conformation upon binding and subsequent recruitment of co-regulator proteins, which ultimately dictates the pattern of gene expression. acs.orgnih.gov The introduction of fluorine atoms, for instance, can alter physicochemical properties, improve metabolic stability, and enhance binding affinity to the VDR. researchmap.jp Similarly, incorporating heteroatoms like sulfur is expected to enhance VDR binding affinity due to different electronic properties. uvigo.gal The ultimate principle is to develop VDR agonists with a specific and desired biological response. mdpi.commdpi.com

Modifications and Their Impact on VDR Binding Affinity and Transactivation

The biological actions of 1,25(OH)2D3 analogues are initiated by their binding to the VDR, which then acts as a ligand-dependent transcription factor. nih.govnih.gov The binding event induces a conformational change in the VDR, facilitating its heterodimerization with the retinoid X receptor (RXR) and subsequent interaction with specific DNA sequences known as vitamin D response elements (VDREs). nih.govnih.gov This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes. acs.orgnih.gov Structural modifications to the 1,25(OH)2D3 molecule can significantly alter its VDR binding affinity and its ability to induce this transcriptional activation (transactivation).

Modifications at the A-ring , particularly at the C-2 position, have yielded analogues with enhanced VDR binding. For example, 2α-(3-hydroxypropyl)-1,25(OH)2D3 has a 3-fold increased VDR binding affinity compared to the natural hormone, while the 2β-substituted version is 1.4 times more potent. acs.org These 2α-functionalizations can also increase resistance to metabolic degradation. researchgate.net

Side-chain modifications are also pivotal. The hydroxyl group at C-25 is a key feature for VDR binding. mdpi.com Introducing features like a double bond at C-22, a hydroxyl group at C-24, and a cyclopropyl group at the end of the side chain (as in MC-903) can alter the biological activity profile. researchgate.net Changing the stereochemistry at C-20 to create 20-epi analogues has resulted in compounds with unique biological properties, often showing high potency. uvigo.galnih.gov

The interaction between the ligand-bound VDR and co-regulator proteins is crucial for transactivation. The ligand's structure influences the VDR's conformation, particularly the activation function 2 (AF-2) domain, which is critical for co-activator binding. oup.com Some analogues may have a greater requirement for specific AF-2 residues for binding, which can negatively affect their potency. oup.com In contrast, some highly potent 20-epi analogues bind to the VDR in a manner that is completely independent of these AF-2 residues. oup.com The ability of an analogue to induce a stable, protease-resistant conformation in the VDR is directly correlated with its ability to induce transcription. oup.com

| Analogue/Modification | Modification Type | Impact on VDR Binding Affinity (Relative to 1,25(OH)2D3) | Impact on Transactivation |

|---|---|---|---|

| 2α-(3-hydroxypropyl)-1,25(OH)2D3 | A-Ring (C-2) | ~3 times higher | Greater than 1,25(OH)2D3 |

| 2β-(3-hydroxypropyl)-1,25(OH)2D3 | A-Ring (C-2) | ~1.4 times higher | Data not specified |

| 20-epi Analogues | Side-Chain (C-20 stereochemistry) | Variable, often high | Often highly potent, binding can be independent of AF-2 residues |

| 1β-hydroxymethyl-3-epi A-ring | A-Ring | Reduced (15-fold less) | Strongly diminished (~1000-fold less) |

| Side chain at C12 (Analogue 2b) | CD-Ring | High | Potent (20% of 1,25(OH)2D3) |

Differential Biological Activities of Analogues in In Vitro Systems

Synthetic analogues of 1,25(OH)2D3 often exhibit distinct biological activity profiles in different cell-based (in vitro) systems, highlighting their potential for tissue-selective actions. nih.gov These differential effects are the basis for developing analogues for specific therapeutic applications, such as cancer treatment, where potent anti-proliferative and pro-differentiating activities are desired without systemic calcemic effects. nih.govnih.goviiarjournals.org

For instance, several analogues demonstrate superior potency compared to 1,25(OH)2D3 in various cancer cell lines. nih.gov The combined modification of the A-ring at the C-2 position and alterations to the side chain can yield analogues with exceptionally high potency in inducing the differentiation of human leukemia (HL-60) cells. nih.gov Analogues with a "double side chain" and 2α-modifications also show marked HL-60 cell differentiation activity. nih.gov Seocalcitol (EB 1089) has been shown to inhibit migration and invasion of prostate cancer cells in vitro. nih.gov

The effects are not limited to cancer cells. In studies with bone cells, some analogues show different responses depending on the specific biological endpoint measured. This suggests that the mechanisms of action can be highly specific to the cell type and the particular gene being regulated. nih.gov For example, 1,25(OH)2D3 and its analogues can inhibit the proliferation of certain cancer cells by activating cyclin-dependent kinase inhibitors and inhibiting growth factors. nih.gov In skin cells (keratinocytes), they can inhibit proliferation and promote differentiation, which is the basis for their use in treating psoriasis. nih.gov

These varied in vitro activities underscore the principle that structural modifications can uncouple the different biological effects of 1,25(OH)2D3. An analogue might show low VDR binding affinity yet still exhibit pronounced biological activity, suggesting that factors beyond simple receptor affinity, such as metabolic stability or interactions with co-regulators, play a significant role. researchgate.net

| Analogue | In Vitro System | Observed Biological Activity |

|---|---|---|

| Seocalcitol (EB 1089) | Prostate Cancer Cells | Inhibits migration and invasion |

| 2-methyl substituted / side-chain modified analogues | HL-60 (Human Leukemia) Cells | High cell differentiation-inducing activity |

| 2α-modified "double side chain" analogues | HL-60 (Human Leukemia) Cells | Potent cell differentiation activity |

| 1,25(OH)2D3 | Various Cancer Cells | Inhibits cell proliferation, angiogenesis, invasion; promotes apoptosis |

| 1,25(OH)2D3 | Keratinocytes (Skin Cells) | Inhibits proliferation and promotes differentiation |

Stereochemical Considerations in 1,25-Dihydroxyvitamin D3 Analogue Development

Vitamin D is a highly flexible molecule, and its three-dimensional structure, or stereochemistry, is fundamentally important to its biological activity. nih.gov The precise spatial arrangement of atoms in an analogue determines how it fits into the ligand-binding pocket of the VDR and, consequently, its biological potency and selectivity. nih.gov Therefore, stereochemical considerations are a critical aspect of analogue design and development.

Modifications can be made to any part of the 1,25(OH)2D3 molecule, including the A-ring, CD-ring, and the side chain, and the stereochemistry of these modifications has a profound impact. nih.gov One of the most significant examples is the development of 20-epi analogues, where the stereoisomerism at the C-20 position in the side chain is altered. uvigo.gal This change can lead to new biological profiles, often with enhanced potency. uvigo.galnih.gov

The synthesis of analogues often results in multiple stereoisomers (molecules with the same chemical formula but different spatial arrangements). These isomers must be separated and tested individually, as they frequently possess vastly different biological activities. For example, the synthesis of 2-methyl substituted analogues of 20-epi-1,25(OH)2D3 derivatives can result in four distinct A-ring stereoisomers, each with a unique biological profile in terms of VDR affinity and cell-differentiating activity. nih.gov

Similarly, introducing a 4-hydroxyl group into the A-ring creates two possible stereoisomers (4α and 4β). While both isomers maintain key interactions with the VDR, the 4β-analogue displays higher VDR affinity and potency in reporter gene assays than the 4α-compound. acs.orgmdpi.com This highlights that even subtle changes in the orientation of a single functional group can significantly influence the molecule's interaction with its receptor and its resulting biological function. nih.gov

Advanced Research Methodologies in 1,25 Dihydroxyvitamin D3 Studies

Spectroscopic and Structural Characterization Techniques for Metabolites

A variety of spectroscopic and structural techniques are employed to characterize 1,25(OH)2D3 metabolites and their interactions with the VDR. These methods provide insights into the three-dimensional structure and dynamic properties of these molecules. nih.govnih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the specific determination and quantification of various vitamin D metabolites. nih.govmdpi.com This technique allows for the creation of a vitamin D profile by analyzing multiple metabolites in a single run. nih.gov For particularly low concentration metabolites like 1,25(OH)2D3, methods have been developed using derivatization to enhance sensitivity, achieving a limit of detection as low as 2.5 pg/g in human brain tissue. nih.gov

Cryo-Electron Microscopy and X-ray Scattering of VDR Complexes

Cryo-electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) are crucial for elucidating the three-dimensional structure of large molecular complexes like the VDR bound to its partner, the retinoid X receptor (RXR), and DNA. nih.govembopress.orgnih.gov

Cryo-EM has been used to determine the structure of the full human RXR/VDR heterodimer complex bound to a DNA response element. embopress.orgnih.gov This has provided a detailed view of the molecular architecture, showing how the ligand-binding domains (LBDs) and DNA-binding domains (DBDs) are arranged. nih.govembopress.org These studies have also visualized the hinge domains of both receptors, which are important for stabilizing the complex in a specific conformation. nih.gov

Hydrogen Deuterium (B1214612) Exchange Studies

Hydrogen-deuterium exchange (HDX) mass spectrometry is a technique used to probe the conformational dynamics of proteins and their complexes. nih.govnih.govwikipedia.org In this method, hydrogen atoms in the protein are exchanged for deuterium atoms from a deuterated solvent. wikipedia.org The rate of exchange provides information about the solvent accessibility and flexibility of different regions of the protein. nih.govyoutube.com

HDX studies on the VDR have revealed how ligand binding alters the receptor's conformation. nih.govnih.gov For example, comparing the HDX profiles of the VDR-LBD in complex with its natural ligand, 1,25(OH)2D3, and other synthetic analogs has provided insights into the mechanisms of both full and partial agonists. nih.govnih.gov These studies have also demonstrated long-range allosteric communication between the VDR and RXR within the heterodimer. nih.gov

In Vitro Cellular Assays for Biological Activity Profiling

A range of in vitro cellular assays are used to profile the biological activity of 1,25(OH)2D3 and its analogs. These assays measure the functional consequences of VDR activation in a cellular context.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

Gene expression profiling techniques are used to identify genes that are regulated by vitamin D compounds. nih.govnih.gov Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific target genes. nih.govpromega.com For a broader, genome-wide view, RNA sequencing (RNA-Seq) can be employed to analyze the entire transcriptome of cells treated with a vitamin D analog. nih.gov

These studies have been instrumental in identifying numerous VDR target genes involved in a wide array of biological processes, including calcium metabolism, immune function, and cell growth. nih.govnih.govnih.gov For instance, analysis of gene expression profiles in various human and mouse cell types has helped to define both common and unique aspects of vitamin D signaling. nih.gov

Cell Proliferation and Differentiation Assays

The effects of 1,25(OH)2D3 and its analogs on cell growth and maturation are assessed using cell proliferation and differentiation assays. nih.govmedcraveonline.com These compounds are known to influence cell cycling, proliferation, differentiation, and apoptosis. nih.gov

Cell proliferation can be measured by various methods, including the MTT assay, which assesses metabolic activity, and colony formation assays, which measure the ability of single cells to grow into colonies. nih.govmdpi.com For example, studies have shown that certain vitamin D analogs can significantly inhibit the proliferation of cancer cells. mdpi.com

Differentiation assays evaluate the ability of a compound to induce cells to mature into a more specialized cell type. For example, in human bone marrow mesenchymal stem cells, vitamin D3 has been shown to stimulate osteogenic differentiation. mdpi.com

Reporter Gene Assays for VDR Activation

Reporter gene assays are a common method for quantifying the ability of a compound to activate the VDR. nih.govfishersci.comindigobiosciences.com These assays utilize engineered cells that contain a reporter gene, such as luciferase, linked to a DNA sequence known as a vitamin D response element (VDRE). nih.govnih.gov

When a compound binds to and activates the VDR in these cells, the VDR/RXR heterodimer binds to the VDRE and drives the expression of the luciferase reporter gene. indigobiosciences.com The amount of light produced by the luciferase enzyme is then measured and is proportional to the level of VDR activation. indigobiosciences.com These assays are highly sensitive and are widely used for screening libraries of compounds to identify novel VDR agonists and antagonists. fishersci.comcaymanchem.com

Interactive Data Table: VDR Ligand Activity

This table summarizes the activity of various vitamin D analogs in different assays.

| Compound | Assay Type | Cell Line | Observed Effect | EC50/IC50 | Reference |

| Compound 8 (hydroxypropoxy side chain) | VDR Binding & Transactivation | HOS | Strong VDR binding and high transactivation | 6.8 pM (EC50) | mdpi.com |

| Calcipotriol (12c) | Antiproliferative (MTT) | HCT116 (CRC) | Significant antiproliferative activity | 5.3 nM (IC50) | mdpi.com |

| 1,25cD3 (o-carborane analog) | Reporter Gene Assay | - | Potent induction of reporter gene activity | - | nih.govacs.org |

| 2-(3′-hydroxypropyl)-1α-methyl-25(OH)₂D₃ (32) | Reporter Gene Assay | - | 2-fold higher potency than 1,25(OH)₂D₃ | - | nih.govacs.org |